![molecular formula C21H23N3O5 B2647424 (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1421588-02-4](/img/structure/B2647424.png)
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Exposure and Risk Assessment
- (E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is part of the acrylamide family, substances widely used in various industries and laboratory research. Concerns regarding their potential health risks, including neurotoxicity and carcinogenicity, have led to extensive studies on their effects. These studies include assessments of occupational exposure, particularly in the context of peripheral neuropathy, a condition affecting the arms and legs, as observed in workers exposed to acrylamide grouting agents. Quantitative risk assessments have been conducted to evaluate the risk of such exposure, with findings suggesting a correlation between exposure levels and the onset of peripheral neuropathy symptoms. For instance, after three years of exposure at specific concentrations, a certain percentage of workers may exhibit symptoms related to nerve function impairment. This risk increases with prolonged exposure or higher concentrations. These assessments underline the importance of understanding and mitigating the risks associated with occupational exposure to acrylamide and its derivatives in various industrial settings (Park, 2021).
Biomonitoring and Human Health
- Biomonitoring studies have been conducted to assess the internal exposure to acrylamide and its metabolites, such as glycidamide, in the general population. These studies measure specific mercapturic acids in human urine, providing insights into the metabolic pathways of acrylamide and the relative risk of exposure. The research indicates that the metabolism of acrylamide to its epoxide, glycidamide, is comparable in humans and rats, supporting risk estimations based on animal models. Additionally, the relation between mercapturic acids and hemoglobin adduct levels points to a steady state of acrylamide uptake and a higher reactivity of glycidamide compared to acrylamide. These findings are pivotal for understanding human exposure to acrylamide and for developing strategies to mitigate potential health risks (Boettcher et al., 2005).
Propriétés
IUPAC Name |
(E)-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-24-16(17-6-5-9-29-17)12-15(23-24)13-22-20(25)8-7-14-10-18(26-2)21(28-4)19(11-14)27-3/h5-12H,13H2,1-4H3,(H,22,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZCXNRNTMWODC-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.